molecular formula C19H16ClFN2O3 B2931396 N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-4-fluorophenyl)oxalamide CAS No. 2034281-72-4

N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-4-fluorophenyl)oxalamide

Cat. No.: B2931396
CAS No.: 2034281-72-4
M. Wt: 374.8
InChI Key: PQPDNGDGZLRNSH-UHFFFAOYSA-N
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Description

N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-4-fluorophenyl)oxalamide is a synthetic oxalamide derivative of significant interest in medicinal chemistry research. Its molecular structure incorporates two pharmaceutically relevant motifs: a benzofuran system and a 3-chloro-4-fluorophenyl group. Benzofuran derivatives are a well-investigated chemical class in scientific literature, noted for their diverse biological activities. Studies have shown that certain substituted benzofuran compounds can exhibit potent antimicrobial properties, particularly against pathogens like Staphylococcus aureus and Candida albicans . The 3-chloro-4-fluorophenyl moiety is a common pharmacophore found in compounds designed to target various enzymes and receptors, suggesting this oxalamide's potential utility as a key intermediate or scaffold in drug discovery campaigns. Researchers are exploring this compound and its analogs primarily in the context of developing novel antimicrobial agents and investigating structure-activity relationships (SAR). Its application extends to serving as a chemical probe for understanding specific biological pathways and mechanisms of action, providing valuable insights for the development of new therapeutic entities for disorders of the alimentary tract and other systems .

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-N'-(3-chloro-4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3/c20-15-11-13(7-8-16(15)21)23-19(25)18(24)22-9-3-5-14-10-12-4-1-2-6-17(12)26-14/h1-2,4,6-8,10-11H,3,5,9H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPDNGDGZLRNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-4-fluorophenyl)oxalamide typically involves multiple steps, starting with the preparation of benzofuran derivatives and chloro-fluoro phenyl compounds. The key steps include:

  • Benzofuran Synthesis: Benzofuran can be synthesized through the cyclization of o-hydroxyaryl ketones or through the reaction of o-halophenols with aldehydes in the presence of a base.

  • Chloro-Fluoro Phenyl Derivative Preparation: The chloro-fluoro phenyl group can be introduced through halogenation reactions, where a phenyl ring is treated with chlorine and fluorine sources.

  • Oxalamide Formation: The final step involves the coupling of the benzofuran derivative with the chloro-fluoro phenyl derivative using oxalamide synthesis methods, which typically involve the reaction of an amine with oxalyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-4-fluorophenyl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the benzofuran or phenyl rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various halogenating agents (e.g., chlorine, bromine) and nucleophiles can be employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield oxo derivatives of the compound.

  • Reduction Products: Reduction can produce hydroxyl or amino derivatives.

  • Substitution Products: Substitution reactions can lead to the formation of various halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: Medicine: The compound may be explored for its therapeutic properties, including potential use as an antimicrobial or anti-inflammatory agent. Industry: It can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-4-fluorophenyl)oxalamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related oxalamide derivatives, focusing on substituent effects, synthesis routes, and physicochemical properties. Key analogs are selected based on shared functional groups or pharmacological relevance.

Structural Analogues with Aromatic Substitutents

N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 28)
  • Structure : N1-(3-chloro-4-fluorophenyl), N2-(4-methoxyphenethyl).
  • Molecular Formula : C₁₇H₁₅ClFN₂O₃.
  • Molecular Weight : 351.1 g/mol (ESI-MS) .
  • Synthesis : Prepared via a coupling reaction (General Procedure 1), yielding 64% .
N1-(4-Chlorophenyl)-N2-(2-(4-methoxyphenyl)propyl)oxalamide (Compound 81)
  • Structure : N1-(4-chlorophenyl), N2-(2-(4-methoxyphenyl)propyl).
  • Synthesis : Involves nitrovinylbenzene intermediates and nucleophilic substitution .
  • Comparison : The 4-chlorophenyl group lacks the fluorine atom present in the target compound, which may reduce electronegativity and alter binding interactions.

Analogues with Heterocyclic Groups

N1-(3-Chloro-4-fluorophenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide
  • Structure : N2 substituent includes a furan-2-yl group with a hydroxypropyl linker.
  • Key Differences: The furan ring (a simple 5-membered heterocycle) contrasts with the benzofuran (fused bicyclic system) in the target compound.

Adamantyl-Based Oxalamides

N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (Compound 10)
  • Structure : Bulky adamantyl group at N1, 4-chlorobenzyloxy at N2.
  • Physicochemical Properties : Melting point >210°C, purity >90% .

Biphenyl-Containing Oxalamides

N1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-fluorophenyl)oxalamide
  • Structure : Biphenyl group at N1, 3-fluorophenyl at N2.
  • Molecular Formula : C₂₃H₂₁FN₂O₃.
  • Molecular Weight : 392.4 g/mol .
  • Comparison : The biphenyl moiety increases molecular rigidity and may enhance binding to hydrophobic pockets in enzymes or receptors.

Biological Activity

N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-4-fluorophenyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Compound Overview

  • Chemical Structure : The compound features a benzofuran moiety, a propyl chain, and an oxalamide functional group.
  • Molecular Weight : 374.8 g/mol
  • CAS Number : 2034281-72-4

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Potential : Preliminary studies suggest that the compound may interfere with cellular signaling pathways or exert cytotoxic effects on tumor cells. Specific mechanisms are still under investigation, but it is believed to interact with enzymes or receptors involved in cancer pathways.
  • Antimicrobial Activity : The benzofuran scaffold is known for its broad spectrum of biological activities, including antimicrobial properties. Compounds derived from benzofuran have shown efficacy against various pathogens, making this compound a candidate for further exploration in this area .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes relevant to disease processes, similar to other benzofuran derivatives that target enzymes involved in tuberculosis and other infections .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzofuran Moiety : This can be achieved through cyclization reactions involving appropriate precursors.
  • Attachment of the Propyl Chain : Alkylation reactions are employed to introduce the propyl group onto the benzofuran structure.
  • Oxalamide Formation : The final step involves the coupling of the benzofuran-propyl intermediate with a chloro-fluorophenyl derivative to form the oxalamide.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerPotential cytotoxic effects on tumor cells
AntimicrobialEfficacy against various pathogens
Enzyme InhibitionInhibitory effects on disease-related enzymes

Notable Research

A study highlighted the binding affinities of various benzofuran derivatives against Mycobacterium tuberculosis (Mtb) polyketide synthase 13 (Pks13), revealing that modifications in substituents significantly influence biological activity. While specific binding data for this compound is still pending, its structural similarities suggest it could exhibit comparable interactions .

Q & A

Q. What synthetic strategies are recommended for preparing N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-4-fluorophenyl)oxalamide with high purity?

  • Methodological Answer : The compound can be synthesized via a two-step coupling reaction. First, activate oxalic acid derivatives (e.g., ethyl oxalyl chloride) with a coupling agent like DCC or EDC. React the activated intermediate with 3-(benzofuran-2-yl)propylamine, followed by coupling with 3-chloro-4-fluoroaniline. Purification via silica gel chromatography (e.g., hexane/ethyl acetate gradient) is critical to remove unreacted amines and byproducts. Monitor reaction progress using TLC and confirm purity (>95%) via HPLC or LC-MS .

Q. How can the structure of this oxalamide derivative be confirmed spectroscopically?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Key signals include the oxalamide NH protons (δ ~10.8–11.0 ppm, broad singlet) and aromatic protons from benzofuran (δ ~6.8–7.8 ppm). Fluorine and chlorine substituents deshield adjacent protons, as seen in similar compounds .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
  • IR spectroscopy : Verify amide C=O stretches (~1650–1700 cm⁻¹) and N–H bends (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the benzofuran-phenyloxalamide scaffold?

  • Methodological Answer : Perform single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement). For crystals grown via slow evaporation (e.g., in toluene or DCM), analyze torsion angles between the benzofuran and fluorophenyl moieties. Dihedral angles >60° (as seen in analogous structures) indicate steric hindrance or π-π stacking limitations. Hydrogen bonding (N–H···O) stabilizes the crystal lattice, as observed in related oxalamides .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets (e.g., enzymes)?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with homology models of targets like cytochrome P450 4F11 or soluble epoxide hydrolase (sEH). Parameterize the force field for halogen bonds (Cl, F) and π-interactions (benzofuran). Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability. Compare results with experimental IC50 values from enzymatic assays .

Q. How to address contradictions in structure-activity relationship (SAR) data for analogs of this compound?

  • Methodological Answer :
  • Orthogonal assays : Use both enzymatic (e.g., sEH inhibition) and cellular assays (e.g., cytotoxicity in HEK293) to confirm activity.
  • Metabolic stability studies : Evaluate CYP450-mediated oxidation of the benzofuran moiety via liver microsomes.
  • Crystallographic overlay : Compare active/inactive analogs in co-crystal structures to identify critical binding residues .

Methodological Tables

Q. Table 1. Key NMR Assignments for this compound

Proton/Groupδ (ppm)MultiplicityReference Compound
Oxalamide NH10.89–11.05Broad singletN1-(3-Cl-4-F-phenyl) oxalamide
Benzofuran C3-H6.83–6.87DoubletBenzofuran derivatives
Fluorophenyl C2-H7.79–7.85Multiplet3-Cl-4-F-aniline derivatives

Q. Table 2. Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
SolventDCM/THF (1:1)Maximizes amine solubility
Coupling AgentEDC/HOBtReduces racemization
Temperature0°C → RTMinimizes side reactions
PurificationSiO2 (EtOAc/Hex 3:7)Removes unreacted amines

Critical Analysis of Evidence

  • SHELX refinements () are critical for resolving crystallographic ambiguities but require high-quality crystals.
  • SAR contradictions () highlight the need for multi-parametric assays to distinguish steric vs. electronic effects.

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